molecular formula C27H20F3N3O5 B2507591 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 892437-55-7

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2507591
CAS No.: 892437-55-7
M. Wt: 523.468
InChI Key: YVMRDUGBAITBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C27H20F3N3O5 and its molecular weight is 523.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research into the structural analogs of the compound reveals efforts to develop new anticancer agents. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, which share a core resemblance in structure to the specified compound, have been synthesized and tested for anticancer activity. One derivative demonstrated approximately 20% inhibition of cancer cell growth across eight cancer cell lines, indicating potential as a lead compound for further anticancer drug development (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Activity

Another study focused on novel derivatives derived from visnaginone and khellinone, closely related to the query compound, showing promising anti-inflammatory and analgesic properties. These compounds exhibited significant cyclooxygenase-2 (COX-2) inhibition, with some showing better activity than standard drugs in analgesic and anti-inflammatory tests (Abu‐Hashem et al., 2020).

Radioligand Imaging Applications

In the realm of diagnostic imaging, a compound within the same chemical family, specifically a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, has been developed as a selective ligand for the translocator protein (18 kDa) suitable for PET imaging. This compound, labeled with fluorine-18, allows for the in vivo imaging of inflammation and other pathologies (Dollé et al., 2008).

Synthesis and Chemical Reactivity

Studies have also explored the synthesis and chemical reactivity of compounds structurally related to the query molecule, emphasizing their versatility in forming various heterocyclic compounds. Such research underscores the compound's role as a precursor in the synthesis of a broad array of potentially biologically active molecules (Farouk et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with barbituric acid to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid. This intermediate is then coupled with 2-(trifluoromethyl)aniline to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide.", "Starting Materials": [ "4-methoxybenzaldehyde", "barbituric acid", "2-(trifluoromethyl)aniline", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with barbituric acid in the presence of sulfuric acid and ethanol to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 2: Coupling of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of acetic anhydride, sodium acetate, and water to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide." ] }

CAS No.

892437-55-7

Molecular Formula

C27H20F3N3O5

Molecular Weight

523.468

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C27H20F3N3O5/c1-37-17-12-10-16(11-13-17)14-33-25(35)24-23(18-6-2-5-9-21(18)38-24)32(26(33)36)15-22(34)31-20-8-4-3-7-19(20)27(28,29)30/h2-13H,14-15H2,1H3,(H,31,34)

InChI Key

YVMRDUGBAITBJH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5C(F)(F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.